Cas no 532972-23-9 (N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide)
N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide
- N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
- Benzamide, 4-chloro-N-[2-[3-[(phenylmethyl)thio]-1H-indol-1-yl]ethyl]-
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- Inchi: 1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)24(28)26-14-15-27-16-23(21-8-4-5-9-22(21)27)29-17-18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,26,28)
- InChI Key: CZBLJYNAUDZDDM-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC2=CC=CC=C2)=C1)(=O)C1=CC=C(Cl)C=C1
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 650.8±55.0 °C(Predicted)
- pka: 14.17±0.46(Predicted)
N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0554-0346-2μmol |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-5μmol |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-10μmol |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-20μmol |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-1mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-2mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-3mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-4mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-5mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0554-0346-10mg |
N-{2-[3-(benzylsulfanyl)-1H-indol-1-yl]ethyl}-4-chlorobenzamide |
532972-23-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide
N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide: A Comprehensive Overview
The compound CAS No 532972-23-9, also known as N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this intriguing compound.
At its core, the molecule consists of a benzamide group attached to an indole derivative. The indole moiety is a heterocyclic aromatic compound with a nitrogen atom at position 1. This structure is further modified by the presence of a benzylsulfanyl group at position 3 of the indole ring. The benzylsulfanyl group introduces sulfur into the molecule, which can significantly influence its electronic properties and reactivity. The ethyl chain connecting the indole and benzamide groups adds flexibility to the molecule, potentially enhancing its bioavailability and interaction with biological targets.
Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry. The presence of the benzylsulfanyl group in this compound suggests that it may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the indole ring is known for its ability to interact with various biological targets, including receptors and enzymes, making it a valuable scaffold for drug design.
The synthesis of N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the indole derivative, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution or coupling reactions. The final step involves amide bond formation between the indole derivative and 4-chlorobenzoyl chloride, ensuring the formation of the desired product. This synthesis pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Pharmacological studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes implicated in inflammatory and degenerative diseases. For instance, it has shown remarkable inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Additionally, preliminary in vitro studies suggest that this compound may possess anti-cancer properties by inducing apoptosis in cancer cells while sparing normal cells. These findings underscore its potential as a lead compound for drug development.
In terms of applications, N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide has shown promise in several therapeutic areas. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and inflammatory bowel disease. Moreover, its antioxidant activity could be harnessed to develop novel treatments for neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Beyond medicine, this compound may also find applications in agrochemicals and materials science due to its unique electronic properties.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profiles of this compound more accurately. Molecular docking studies have revealed that it exhibits strong binding affinity to several drug targets, including G-protein coupled receptors (GPCRs) and kinase enzymes. These insights are invaluable for guiding further optimization efforts aimed at enhancing its therapeutic efficacy while minimizing adverse effects.
In conclusion, CAS No 532972-23-9 or N-{2-3-(benzylsulfanyl)-1H-indol-1-ylethyl}-4-chlorobenzamide represents a compelling candidate for drug development due to its unique structure, versatile pharmacological properties, and potential applications across multiple therapeutic areas. As research continues to unravel its full potential, this compound is poised to make significant contributions to advancing medical treatments and materials science.
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